![molecular formula C24H23N3O2S2 B2506728 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 618395-70-3](/img/structure/B2506728.png)
2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into the structural and chemical properties of related compounds. For instance, the crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation around the methylene carbon atom of the thioacetamide bridge, suggesting that the compound of interest may also exhibit a similar conformation .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors such as benzoic acid, which is converted into various intermediates before the final compound is synthesized. The synthesis typically involves the use of reagents like DMF and sodium hydride, indicating that the synthesis of the compound might also require such conditions . The spectral characterization (EI-MS, IR, (1)H-NMR) of these compounds confirms their successful synthesis, which is crucial for the synthesis analysis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by intramolecular hydrogen bonding, which stabilizes their folded conformation. The inclination of the pyrimidine ring to the benzene ring is significant, with angles reported around 56.18 and 67.84 degrees. This information can be used to infer the possible molecular conformation of the compound , which may also exhibit intramolecular hydrogen bonding and a similar degree of ring inclination .
Chemical Reactions Analysis
While the provided papers do not detail the chemical reactions specific to the compound of interest, they do mention the reactivity of similar compounds with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. This suggests that the compound of interest may also be reactive under such conditions and could potentially be used in the synthesis of other derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be partially inferred from the related compounds. The spectral data provided for the related compounds indicate that similar methods could be used to determine the physical and chemical properties of the compound . Additionally, the antimicrobial and hemolytic activities of the related compounds suggest that the compound of interest may also possess biological activities, which could be explored further .
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Conformation
Compounds with structures similar to "2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide" have been analyzed for their crystal structures, revealing insights into their molecular conformations. Studies have shown that such compounds can adopt folded conformations stabilized by intramolecular hydrogen bonding, indicating potential for unique molecular interactions (Subasri et al., 2016) (Subasri et al., 2017).
Molecular Docking and Drug Design
Some derivatives of thieno[2,3-d]pyrimidines have been investigated for their potential as antiviral agents, particularly against COVID-19, through molecular docking studies. These studies evaluate the interaction of such compounds with viral proteins, offering a pathway for the development of novel antiviral drugs. The optimized geometry, drug likeness, and molecular docking analyses provide insights into their pharmacokinetic properties and potential efficacy as therapeutic agents (Mary et al., 2020).
Synthesis and Chemical Properties
Research has also focused on the synthesis of thieno[2,3-d]pyrimidines and their derivatives, exploring their chemical properties and reactions under various conditions. These synthetic pathways offer insights into the versatility and reactivity of the core structure, laying the groundwork for the development of new compounds with potential applications in medicinal chemistry and materials science (Davoodnia et al., 2009).
Antimicrobial and Antitumor Activities
Compounds within this class have been synthesized and evaluated for their antimicrobial and antitumor activities. The exploration of their biological activities is crucial for identifying new therapeutic agents. Such studies have revealed that certain derivatives exhibit potent activity against a range of microbial strains and cancer cell lines, highlighting their potential in the development of new treatments (Hafez et al., 2017).
Eigenschaften
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16-17(2)31-22-21(16)23(29)27(19-11-7-4-8-12-19)24(26-22)30-15-20(28)25-14-13-18-9-5-3-6-10-18/h3-12H,13-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBCEEUASPGHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

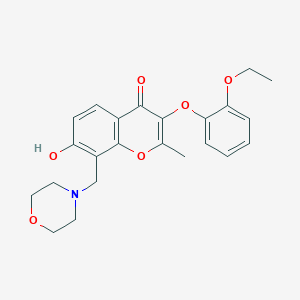
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)
![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)

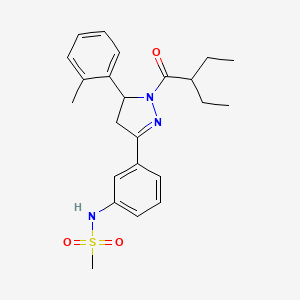
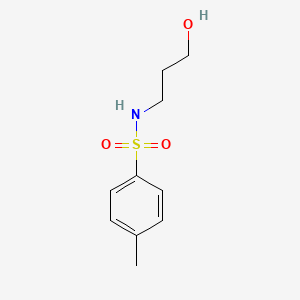
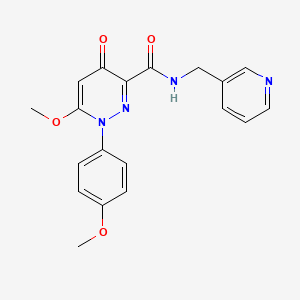

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)
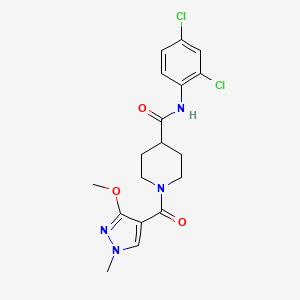
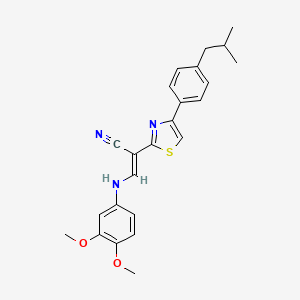
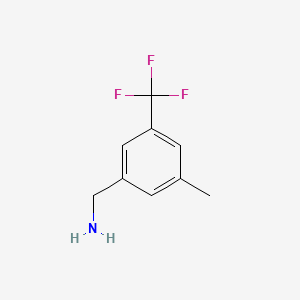
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)